molecular formula C20H21F3N2O B2527890 N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide CAS No. 953170-82-6

N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2527890
CAS No.: 953170-82-6
M. Wt: 362.396
InChI Key: NYPIPRLJVKOQST-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a 4-(trifluoromethyl)benzamide core, a motif present in various biologically active molecules, linked to a phenethylamine scaffold substituted with a pyrrolidine group. The incorporation of the pyrrolidine ring is a significant structural feature, as this saturated nitrogen heterocycle is widely utilized by medicinal chemists to explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical parameters of drug candidates . The trifluoromethyl group is a common bioisostere known to enhance metabolic stability and membrane permeability. Benzamide analogues with similar structural profiles have been investigated as inhibitors of protein-protein interactions in inflammasome complexes, such as the NLRP3 inflammasome, which is a promising target for inflammatory and neurodegenerative diseases like Alzheimer's . Furthermore, compounds containing the 4-(trifluoromethyl)benzamide moiety have been explored in the development of activators for neuronal Kv7 potassium channels, which are relevant targets for hyperexcitability disorders including epilepsy . Researchers can leverage this compound as a versatile chemical scaffold for developing novel probes or therapeutic candidates across multiple target classes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c21-20(22,23)17-7-5-16(6-8-17)19(26)24-12-11-15-3-9-18(10-4-15)25-13-1-2-14-25/h3-10H,1-2,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIPRLJVKOQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenethyl group: This step may involve nucleophilic substitution or other coupling reactions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.

    Formation of the benzamide moiety: This usually involves amide bond formation between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the benzamide moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Source
N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide (Target) Phenethyl-pyrrolidine, -CF₃ ~361 Not explicitly reported N/A
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide Phenethyl-pyrrolidine with ketone, -CF₃ 376.4 Not specified Patent
3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide Piperazine, ethynyl, -CF₃ 415.45 Kinase inhibition (inferred) Synthesis
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Tetrazole, methylsulfanyl, -CF₃ ~389 (estimated) Herbicidal activity Patent
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl 315.76 Anticancer (cervical cancer) Research
N-(2-Amino-4-(4-(trifluoromethyl)phenethyl)phenyl)amide derivatives Trifluoromethylphenethyl, amino ~350–400 Neuropharmacological activity Synthesis

Substituent Modifications and Pharmacological Implications

a) Pyrrolidine vs. Piperazine
  • Target Compound : The pyrrolidine moiety provides moderate basicity (pKa ~11) and compact hydrophobicity, which may enhance blood-brain barrier (BBB) penetration for CNS targets .
  • Piperazine Analog : Replacing pyrrolidine with 4-methylpiperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity. This modification is common in kinase inhibitors (e.g., GSK-3β), where basic amines interact with ATP-binding pockets.
b) Trifluoromethyl (-CF₃) Group
  • The -CF₃ group is conserved in multiple analogs (e.g., ) due to its electron-withdrawing properties, which stabilize aromatic rings and resist oxidative metabolism. In the herbicide compound , -CF₃ enhances binding to plant acetolactate synthase.
c) Heterocyclic Additions
  • Imidazole Derivatives : Substituting the pyrrolidine side chain with imidazole (as in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) shifts activity toward antimicrobial and anticancer targets. Imidazole’s aromaticity and metal-coordinating ability are critical for DNA intercalation or cytochrome P450 inhibition.
  • Tetrazole in Herbicide : The tetrazole ring (acidic, pKa ~4.9) improves solubility in agricultural formulations, while methylsulfanyl (-SMe) enhances soil adhesion.

Biological Activity

N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural composition that includes a pyrrolidine ring, a phenethyl group, and a trifluoromethyl-substituted benzamide moiety. These structural elements contribute to its lipophilicity and metabolic stability, influencing its interactions with various molecular targets.

Structural Characteristics

The structural features of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide can be summarized as follows:

Feature Description
Pyrrolidine Ring A five-membered nitrogen-containing ring that enhances binding affinity to biological targets.
Phenethyl Group Provides hydrophobic interactions that may improve receptor affinity.
Trifluoromethyl Group Increases lipophilicity and metabolic stability, potentially enhancing pharmacokinetic properties.

Research indicates that N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide acts primarily as a selective inhibitor of excitatory amino acid transporters (EAATs). This inhibition can modulate neurotransmitter levels in the brain, which is particularly relevant for conditions such as epilepsy and other neurological disorders. The compound's ability to interact with specific molecular targets suggests it may also have therapeutic implications for various psychiatric diseases .

Biological Activity and Therapeutic Potential

The compound's biological activity has been explored in several studies, highlighting its potential as a therapeutic agent:

  • Neuroprotective Effects : N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide has been shown to prevent neurotoxicity induced by kainic acid in organotypic hippocampal slices. This effect is mediated through the modulation of signaling pathways involving AKT and PKA, which are critical for cell survival and neuroprotection .
  • Inhibition of Neurotransmitter Transporters : The compound selectively inhibits excitatory amino acid transporters, leading to increased levels of glutamate in synaptic clefts. This modulation can have significant effects on synaptic plasticity and neuronal excitability.

Case Studies

Several case studies have illustrated the compound's effectiveness in various experimental models:

  • Kainic Acid Model : In studies using rat organotypic hippocampal slices, the administration of N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide demonstrated significant neuroprotective effects against kainic acid-induced cell death. The compound was able to maintain AKT and PKA activation levels, crucial for neuronal survival .
  • Receptor Interaction Studies : Further investigations into the binding affinity of this compound revealed that its trifluoromethyl group plays a pivotal role in enhancing interactions with excitatory amino acid transporters. This characteristic positions it as a promising candidate for treating disorders characterized by glutamate dysregulation .

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